n,n-Dipropylhexanamide
Description
N,N-Dipropylhexanamide is a synthetic amide derivative characterized by a hexanoyl backbone (C6H11CO-) and two propyl groups (-C3H7) attached to the nitrogen atom. Its molecular formula is C13H25NO, with a molecular weight of 211.34 g/mol. Structurally, the compound combines a long hydrophobic carbon chain with bulky N-alkyl substituents, influencing its solubility, boiling point, and reactivity.
Properties
CAS No. |
5421-56-7 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N,N-dipropylhexanamide |
InChI |
InChI=1S/C12H25NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h4-11H2,1-3H3 |
InChI Key |
ISWSEUIDZKIKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dipropylhexanamide can be synthesized through the reaction of hexanoyl chloride with dipropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexylamine.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N,N-Dipropylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of N,N-Dipropylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of N,N-Dipropylhexanamide and related amides, highlighting structural and functional differences:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Polarity | Primary Applications |
|---|---|---|---|---|---|
| This compound | C13H25NO | 211.34 (calculated) | ~450–470 K (estimated) | Low (hydrophobic) | Organic synthesis, plasticizers |
| N,N-Dimethylhexanamide | C8H17NO | 143.23 | 408.5 K (experimental) | Moderate | Solvent, polymer processing |
| N,N-Diisopropylacetamide | C8H17NO | 157.23 | ~390–410 K (estimated) | Low (branched alkyl) | Pharmaceuticals, intermediates |
| N,N-Dimethylformamide | C3H7NO | 73.09 | 426 K (153°C) | High (polar aprotic) | Industrial solvent, pharmaceuticals |
Structural and Functional Analysis
Alkyl Chain Length and Branching this compound: The linear propyl groups and hexanoyl backbone enhance hydrophobicity and thermal stability compared to shorter-chain analogs. Its estimated higher boiling point (~470 K) reflects stronger van der Waals interactions . N,N-Dimethylhexanamide: Shorter methyl groups reduce steric hindrance, allowing moderate polarity and solubility in both polar and nonpolar solvents. Its lower boiling point (408.5 K) aligns with reduced molecular weight . N,N-Diisopropylacetamide: Branched isopropyl groups lower boiling points due to inefficient molecular packing. This compound’s applications in pharmaceuticals (e.g., as intermediates) likely stem from its balanced lipophilicity .
Polarity and Solubility this compound’s long alkyl chain and bulky substituents render it poorly soluble in water but highly compatible with nonpolar organic solvents. In contrast, N,N-dimethylformamide (DMF) is water-miscible and widely used as a polar aprotic solvent .
Thermodynamic Stability
- The hexanamide backbone in this compound contributes to higher thermal stability than acetamide derivatives (e.g., DMF). This property is critical in high-temperature industrial processes .
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